molecular formula C8H17NO6S B1214157 N-(2-Mercaptoethyl)gluconamide CAS No. 3786-84-3

N-(2-Mercaptoethyl)gluconamide

Cat. No.: B1214157
CAS No.: 3786-84-3
M. Wt: 255.29 g/mol
InChI Key: REIFAYOWRIOBDG-MVIOUDGNSA-N
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Description

Contextualization within Amide and Thiol-Containing Biomolecules

N-(2-Mercaptoethyl)gluconamide is structurally positioned at the intersection of two significant classes of biomolecules: amides and thiols. The amide bond is a cornerstone of biochemistry, most famously forming the peptide bonds that link amino acids into proteins. This functional group is known for its stability and its ability to participate in hydrogen bonding, which is fundamental to the secondary and tertiary structures of proteins.

The thiol group (-SH), characteristic of the amino acid cysteine, is one of the most reactive functional groups in biological systems. It plays a critical role in protein structure through the formation of disulfide bridges, in enzymatic catalysis, and in cellular redox homeostasis. Molecules containing thiol groups, like glutathione (B108866), are essential antioxidants in virtually all living organisms. The mercaptoethyl portion of the title compound is derived from cysteamine (B1669678) (2-mercaptoethylamine), a biologically significant compound that is a component of Coenzyme A and is known for its radioprotective and therapeutic effects. ageing-map.orgmpbio.comthermofisher.com

The gluconamide (B1216962) portion of the molecule is derived from gluconic acid, an oxidized form of glucose. This sugar-based framework imparts high water solubility and biocompatibility, as the parent molecule is a common carbohydrate. Gluconamide derivatives are known to be effective chelators for metal ions and have been explored as environmentally friendly scale inhibitors and as components in personal care products. worktribe.comacs.orgresearchgate.net Therefore, this compound combines the biocompatible and structurally versatile sugar-amide backbone with the highly reactive and biologically significant thiol group.

Rationale for Scientific Inquiry into this compound

Scientific interest in this compound stems from several distinct perspectives, driven by its hybrid structure.

Biocompatible Thiol Source: The molecule represents a potentially biocompatible method for delivering a thiol group into various systems. The gluconamide backbone, being derived from glucose, is expected to have low toxicity. This is valuable in applications where the reactivity of a thiol is desired without the adverse effects of other sulfur-containing compounds. A patent for controlled-release compositions of cysteamine lists mercaptoethyl gluconamide as a potential thiol source, highlighting its relevance in pharmaceutical formulation for treating cysteamine-sensitive disorders. google.com

Development of Novel Biomaterials: Other gluconamide derivatives have been shown to act as supramolecular gelators, capable of forming gels in certain solvents. worktribe.comacs.orgnih.gov The self-assembly properties of these sugar-based molecules are of great interest for creating novel biomaterials for applications such as tissue engineering and drug delivery. researchgate.net The specific combination of a gluconamide with a mercaptoethyl group could lead to new materials with unique self-assembly and reactive properties.

Chemical Biology and Probe Synthesis: The compound is recognized in major chemical and biological databases, and it is listed as a Medical Subject Heading (MeSH) term. echemi.comnih.gov This indicates its relevance as a known chemical entity for researchers in chemical synthesis and biology. Its structure is suitable for use as a building block or as a chemical probe to investigate biological processes involving thiols or carbohydrate recognition.

Historical Development of Research on Gluconamide and Mercaptoethyl Derivatives

The academic investigation of this compound is best understood by considering the historical research trajectories of its constituent parts: gluconamides and mercaptoethyl derivatives.

Research into gluconamides , as part of the broader class of aldonamides, has been ongoing for many decades. Early studies focused on their synthesis and fundamental physical properties. For instance, research on N-(n-alkyl)-D-gluconamides explored their crystal structures and thermotropic behavior, revealing their capacity for self-assembly into liquid crystal phases driven by hydrogen bonding. tandfonline.com More recent research has shifted towards functional applications, capitalizing on their properties as biodegradable and biocompatible molecules. Studies have demonstrated their utility as chelating agents, "green" mineral scale inhibitors for industrial applications, and as components in personal care formulations for strengthening hair fibers. researchgate.netnih.gov

The study of mercaptoethyl derivatives , primarily 2-mercaptoethylamine (cysteamine), also has a rich history. Cysteamine was identified as a key component of Coenzyme A, a fundamental molecule in metabolism. Its ability to protect mammals from the lethal effects of X-irradiation was a significant discovery in the mid-20th century, establishing it as a potent radioprotective agent. mpbio.com This led to extensive investigation of its antioxidant and cytoprotective mechanisms. Subsequently, cysteamine became the primary treatment for the genetic disorder cystinosis. The hydrochloride salt of 2-mercaptoethylamine is also widely used in biochemistry as a mild reducing agent to selectively cleave disulfide bonds in proteins, such as antibodies, while preserving their function. thermofisher.com

The conceptual and synthetic merging of these two areas of research to create this compound represents a modern approach in chemical biology. It aims to create a functional molecule that leverages the biocompatibility and structural features of the gluconamide scaffold with the well-documented reactive and therapeutic potential of the mercaptoethylamine moiety.

Research Findings and Compound Data

The following tables provide a summary of the available data on this compound and related research.

Table 1: Physicochemical Properties of this compound

This table outlines the key computed chemical properties of the compound. echemi.comuni.lu

PropertyValue
CAS Number 3786-84-3
Molecular Formula C8H17NO6S
Molecular Weight 255.29 g/mol
Exact Mass 255.07765844 u
XLogP3 -3.3
Hydrogen Bond Donor Count 7
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 7
Topological Polar Surface Area 131 Ų
Heavy Atom Count 16
Complexity 217

Table 2: Summary of Academic Research Involving this compound

This table summarizes key mentions of the compound in scientific literature, highlighting the context of the research.

Research AreaSummary of FindingsReference(s)
Natural Product Chemistry Identified as a saccharide component within an ethanol (B145695) extract of the fungus Cordyceps militaris. nih.gov
Pharmaceutical Formulation Listed as a potential thiol compound for use in compositions for the controlled release of cysteamine for treating cysteamine-sensitive disorders. google.com
Chemical Biology Databases Registered as a chemical entity with a unique CAS number and is a recognized MeSH (Medical Subject Headings) term. echemi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3786-84-3

Molecular Formula

C8H17NO6S

Molecular Weight

255.29 g/mol

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-(2-sulfanylethyl)hexanamide

InChI

InChI=1S/C8H17NO6S/c10-3-4(11)5(12)6(13)7(14)8(15)9-1-2-16/h4-7,10-14,16H,1-3H2,(H,9,15)/t4-,5-,6+,7-/m1/s1

InChI Key

REIFAYOWRIOBDG-MVIOUDGNSA-N

SMILES

C(CS)NC(=O)C(C(C(C(CO)O)O)O)O

Isomeric SMILES

C(CS)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Canonical SMILES

C(CS)NC(=O)C(C(C(C(CO)O)O)O)O

Other CAS No.

3786-84-3

Synonyms

N-(2-mercaptoethyl)gluconamide
N-MEGA
N-mercaptoethylgluconamide

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 Mercaptoethyl Gluconamide

Established Synthetic Pathways for N-(2-Mercaptoethyl)gluconamide

The most common and established method for synthesizing this compound involves the direct reaction of a gluconic acid precursor with 2-aminoethanethiol. This approach leverages the inherent reactivity of the starting materials to form the desired amide linkage in a straightforward manner.

Amide Bond Formation Strategies

The formation of the amide bond in this compound is typically achieved through the aminolysis of a D-gluconic acid derivative. The most common precursor is D-glucono-δ-lactone, the cyclic ester of D-gluconic acid. mdpi.comresearchgate.net The reaction involves the nucleophilic attack of the primary amine of 2-aminoethanethiol on the electrophilic carbonyl carbon of the lactone, leading to the ring-opening and formation of the stable amide bond. mdpi.com

This reaction is often carried out in a suitable solvent, such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO), and may be stirred at room temperature for an extended period to ensure completion. researchgate.netresearchgate.net The general reaction is as follows:

D-glucono-δ-lactone + 2-aminoethanethiol → this compound

The direct use of D-gluconic acid is also possible, but it typically requires the use of coupling agents to activate the carboxylic acid for amidation, which can add steps and complexity to the synthesis. diva-portal.org

Incorporation of the Mercaptoethyl Moiety

The mercaptoethyl group, with its terminal thiol (-SH) functionality, is introduced directly through the use of 2-aminoethanethiol (also known as cysteamine) as the amine reactant. beilstein-journals.org The thiol group is generally stable under the conditions used for amide formation from the lactone. However, care must be taken to avoid oxidation of the thiol to a disulfide, especially during workup and purification. This can be mitigated by performing the reaction under an inert atmosphere and using degassed solvents.

In some related syntheses of similar compounds, the thiol functionality is introduced at a later stage. For instance, a bromoalkyl group can be attached first, followed by a nucleophilic substitution with a sulfur nucleophile to generate the thiol. However, for this compound, the direct use of 2-aminoethanethiol is more efficient.

Gluconamide (B1216962) Backbone Synthesis

The gluconamide backbone is derived from D-gluconic acid, a naturally occurring sugar acid. wikipedia.org The synthesis of the backbone itself is not typically required as D-glucono-δ-lactone is a commercially available and stable starting material derived from the oxidation of D-glucose. wikipedia.org The open-chain structure of gluconic acid contains five hydroxyl groups, which confer hydrophilicity to the molecule. wikipedia.org The synthesis of N-substituted gluconamides from D-glucono-δ-lactone is a well-established method for creating a range of amphiphilic molecules. researchgate.net

Advanced Synthetic Approaches and Yield Optimization

To improve the efficiency, sustainability, and stereochemical control of the synthesis of this compound and related compounds, more advanced synthetic methodologies are being explored. These include considerations for stereoselectivity and the application of green chemistry principles.

Stereoselective Synthesis Considerations

The gluconamide backbone of this compound possesses multiple stereocenters derived from D-glucose. The stereochemistry of these hydroxyl groups is crucial for the compound's three-dimensional structure and potential biological activity. The primary method of synthesis, starting from D-glucono-δ-lactone, is inherently stereoselective as the stereocenters of the sugar backbone are already established and are generally not affected during the aminolysis reaction. vaia.comnd.edu

The key considerations for maintaining stereochemical integrity include:

Starting Material Purity: Using enantiomerically pure D-glucono-δ-lactone is essential.

Mild Reaction Conditions: The aminolysis is typically carried out at or near room temperature to prevent epimerization at any of the stereocenters. Heating in certain solvents, like pyridine (B92270), can cause epimerization at the C2 position of aldonic acids. vaia.com

In the broader context of carbohydrate chemistry, various stereoselective methods are employed to synthesize specific isomers, though for this particular compound, the focus is on retaining the natural stereochemistry of the D-glucose precursor. cdnsciencepub.com

Green Chemistry Principles in Synthesis

Conventional methods for amide synthesis can involve hazardous solvents and generate significant waste. google.com Green chemistry principles aim to address these issues by developing more environmentally benign synthetic routes.

One of the most promising green approaches for the synthesis of N-alkyl-aldonamides, including this compound, is mechanochemistry . mdpi.com This solvent-free or low-solvent technique involves the use of mechanical force, such as ball milling, to drive chemical reactions. mdpi.comsemanticscholar.org

Key advantages of mechanochemical synthesis in this context include:

Reduced Solvent Use: Reactions can be run neat or with only small amounts of a liquid assistant (Liquid-Assisted Grinding or LAG), significantly reducing solvent waste. mdpi.comsemanticscholar.org

Faster Reaction Times: Reactions that may take hours in solution can often be completed in minutes using mechanochemistry. mdpi.com

High Yields and Purity: Mechanochemical methods have been shown to produce N-alkyl-gluconamides in high yields and purity, often without the need for chromatographic purification. mdpi.comsemanticscholar.org

A study on the mechanosynthesis of various aldonamides demonstrated that the reaction of D-glucono-δ-lactone with various amines, including those with functional groups like thiols, proceeds efficiently. mdpi.com The use of water as a liquid-assisted grinding (LAG) agent has been shown to be effective. mdpi.comsemanticscholar.org

AmineProductReaction Time (min)Yield (%)Reference
DodecylamineN-dodecyl-gluconamide596 mdpi.com
Cysteamine (B1669678)This compound5>95 (conversion) mdpi.com

Another green chemistry consideration is the use of safer, bio-based solvents. While mechanochemistry aims to eliminate solvents, when solvents are necessary, greener alternatives to traditional solvents like DMF or pyridine are being explored. wiley.comorientjchem.org

Structure-Activity Relationship (SAR) Studies via Chemical Derivatization

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and materials science, providing critical insights into how a molecule's chemical structure correlates with its functional activity. For this compound, a molecule composed of a linear gluconamide saccharide, a flexible mercaptoethyl chain, and a connecting amide bond, SAR studies would involve systematically modifying each of these components to observe the resulting changes in biological or chemical properties. While specific and extensive SAR literature for this compound is sparse, the principles can be extrapolated from studies on analogous compounds containing similar functional groups.

Modifications of the Gluconamide Saccharide Moiety

The gluconamide portion of the molecule is a hydrophilic, stereochemically rich scaffold derived from glucose. Its polyhydroxylated, linear structure offers numerous sites for modification that can influence properties such as solubility, receptor binding, and cell permeability.

Research on other gluconamide derivatives has shown that functionalization can lead to novel properties. For instance, various N-alkyl and N-aryl gluconamides have been synthesized and studied for their applications as surfactants and gelators. researchgate.net In a biological context, the saccharide moiety is often key to molecular recognition. Studies on saccharide-based drugs demonstrate that even minor changes, such as the epimerization of a single hydroxyl group or its replacement with another functional group, can drastically alter binding affinity to protein targets. acs.org

Recent work has highlighted the use of gluconamide-functionalized nanoparticles for targeting Gram-negative bacteria, demonstrating the high binding affinity of gluconamides for the lipopolysaccharide region of the bacterial cell wall. chemrxiv.orgmdpi.com This suggests that modifications to the gluconamide backbone of this compound could be a viable strategy for tuning its targeting specificity.

Potential modifications to the gluconamide moiety could include:

Alkylation or Acylation of Hydroxyl Groups: Converting the -OH groups to ethers or esters would decrease polarity and could enhance membrane permeability.

Oxidation of Hydroxyl Groups: Selective oxidation of primary or secondary alcohols to aldehydes, ketones, or carboxylic acids would introduce new reactive handles and alter the charge and hydrogen-bonding profile.

Replacement of Hydroxyl Groups: Substitution of one or more hydroxyl groups with halogens, amines, or azides could create derivatives with significantly different electronic and steric properties, potentially leading to new biological activities. acs.org

The following table illustrates potential derivatives based on these modification strategies.

Modification StrategyDerivative ExamplePotential Property Change
Acylation of HydroxylsN-(2-Mercaptoethyl)-peracetyl-gluconamideIncreased lipophilicity, altered solubility
Oxidation of Primary AlcoholN-(2-Mercaptoethyl)gluconuronamide (C6-acid)Introduction of negative charge, altered binding
DeoxygenationN-(2-Mercaptoethyl)-6-deoxy-gluconamideReduced polarity, altered H-bonding capacity
AminationN-(2-Mercaptoethyl)-6-amino-6-deoxy-gluconamideIntroduction of positive charge, new reactive site

These derivatizations would be essential for probing the specific interactions of the saccharide portion of the molecule with its biological or material target.

Alterations to the Mercaptoethyl Thiol Group

The terminal thiol (-SH) group is a key functional feature of this compound. It is a potent nucleophile, a mild reducing agent, and can coordinate to metal ions. In many biologically active thiol-containing molecules, the free sulfhydryl group is essential for activity, often acting as a covalent binder to cysteine residues in proteins. mdpi.com

SAR studies on other functionalized thiols have consistently shown that the free thiol is crucial for their activity. mdpi.comresearchgate.net Derivatization of the thiol to a thioether, disulfide, or other protected form typically leads to a complete loss of the intended biological activity. mdpi.comresearchgate.net However, such modifications are valuable for creating prodrugs, improving stability, or altering pharmacokinetic profiles. Common methods to derivatize a thiol group include alkylation, oxidation, and formation of thioesters or thioacetals. researchgate.net

In a study of sorafenib (B1663141) analogues, a compound bearing a mercaptoethyl group was identified as retaining relevant antiproliferative potency, with the thiol group highlighted as a reactive handle for further conjugation, for example, to a drug delivery vehicle. mdpi.comnih.gov This underscores the thiol's utility as a point of attachment for creating more complex molecular systems.

Key derivatization strategies for the mercaptoethyl thiol group include:

Alkylation: Reaction with alkyl halides to form thioethers (R-S-R'). This modification removes the reactive proton and blocks metal coordination and disulfide formation.

Oxidation: Formation of disulfides (R-S-S-R'), sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), or sulfonic acids (R-SO₃H). Each oxidation state imparts different chemical properties.

Thioesterification: Reaction with carboxylic acids or acyl chlorides to form thioesters (R-S-C(O)-R'). Thioesters can be more stable than their oxygen-ester counterparts and can serve as acyl-transfer agents.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, a common method for labeling or covalent inhibition. acs.org

The table below summarizes these potential alterations.

Modification StrategyDerivative ExampleFunctional Consequence
AlkylationS-Methyl-N-(2-mercaptoethyl)gluconamideBlocked thiol reactivity, loss of H-bonding
Oxidation (Dimerization)Bis-[N-(2-ethyl)gluconamide]disulfideForms a dimeric structure, potentially reversible
ThioesterificationS-Acetyl-N-(2-mercaptoethyl)gluconamideProdrug potential, masks thiol nucleophilicity
Thioether LinkageConjugate with N-ethylmaleimideCovalent irreversible linkage, used for probing

These modifications are vital for determining the role of the thiol group in any observed activity and for developing stabilized or targeted analogues.

Variations at the Amide Linkage

The amide bond is a stable, planar linkage that is central to the structure of peptides and many small-molecule drugs. However, it can be susceptible to enzymatic cleavage by proteases and peptidases, which can limit the oral bioavailability and in-vivo half-life of a drug. sci-hub.se Replacing the amide bond with a bioisostere—a different functional group with similar steric and electronic properties—is a common strategy in medicinal chemistry to enhance metabolic stability while retaining biological activity. u-tokyo.ac.jpnih.govresearchgate.net

A wide variety of amide isosteres have been developed, each with unique properties. sci-hub.senih.gov These surrogates can be designed to mimic the geometry and hydrogen-bonding capabilities of the amide bond to varying degrees.

Common amide bond bioisosteres include:

Retro-inverso Amides: Reversing the direction of the amide bond (NH-CO instead of CO-NH) can maintain side-chain topology while resisting cleavage by standard proteases.

Thioamides: Replacing the amide carbonyl oxygen with sulfur (C=S) alters the hydrogen-bonding character and electronic properties.

1,2,3-Triazoles: Often formed via "click chemistry," these five-membered rings are stable aromatic linkers that can mimic the geometry and dipole moment of an amide. nih.gov

Fluoroalkenes and Trifluoroethylamines: These groups can act as non-hydrolyzable mimics of the amide bond or its transition state, often improving metabolic stability and binding affinity. u-tokyo.ac.jp

Esters and Ketones: While structurally similar, these groups lack the hydrogen-bond donating capability of the N-H group in a secondary amide. pressbooks.pub

The following table provides a comparison of common amide isosteres and their key features relevant to SAR studies.

Amide IsostereH-Bond DonorH-Bond AcceptorPlanarity/GeometryMetabolic Stability
Amide (Reference) YesYesPlanarSusceptible
EsterNoYesPlanarSusceptible (Esterases)
ThioamideYesYes (weaker)PlanarMore Resistant
1,2,3-TriazoleNoYesPlanar, AromaticVery Stable
TrifluoroethylamineYesNoNon-planarVery Stable

By synthesizing derivatives where the amide linkage of this compound is replaced by one of these isosteres, researchers can systematically evaluate the importance of the amide's structural and electronic features for the compound's function.

Computational Design and Prediction of Derivative Properties

Modern drug discovery and materials science heavily rely on computational methods to guide the design and synthesis of new molecules, thereby saving time and resources. These in silico approaches can predict a wide range of properties for hypothetical derivatives of this compound before they are synthesized. nih.gov

For carbohydrate-based molecules, specialized force fields (e.g., GLYCAM) and modeling techniques have been developed to accurately simulate their conformational behavior and interactions with other molecules. nih.govmdpi.com Computational tools can be employed to:

Predict Physicochemical Properties: Algorithms like pkCSM can predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties based on molecular structure, helping to identify derivatives with more drug-like characteristics. cam.ac.uk

Model Conformational Preferences: Molecular dynamics (MD) simulations can reveal the preferred three-dimensional shapes of different derivatives in solution, which is crucial for understanding how they might fit into a binding site. nih.gov

Perform Virtual Screening: If a biological target is known, computational docking can be used to screen a virtual library of this compound derivatives to predict which ones are most likely to bind with high affinity. nih.gov

Guide SAR: Quantitative Structure-Activity Relationship (QSAR) models can be built once initial experimental data is available. These models create a statistical correlation between structural descriptors and activity, allowing for the prediction of activity for new, unsynthesized compounds. nih.gov For example, a computational study on benzamide (B126) derivatives successfully used 3D-QSAR and docking to identify key features for glucokinase activation. nih.gov

The integration of these computational approaches allows for a more rational design process. For instance, a virtual library of derivatives with modifications at the gluconamide, thiol, and amide positions could be generated and computationally screened. Only the most promising candidates, predicted to have high activity and favorable pharmacokinetic properties, would then be selected for synthesis and experimental testing. This cycle of computational prediction and experimental validation is a cornerstone of modern chemical research.

Mechanistic Investigations at the Molecular and Cellular Level

Role of Thiol Functionality in Redox Biology

Interaction with Reactive Oxygen and Nitrogen Species

No specific data is available on the direct interaction of N-(2-Mercaptoethyl)gluconamide with reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), or the hydroxyl radical (•OH), nor with reactive nitrogen species (RNS) like nitric oxide (NO•) or peroxynitrite (ONOO⁻).

Thiol-Disulfide Exchange Mechanisms

There are no published studies detailing the participation of this compound in thiol-disulfide exchange reactions. The kinetics, thermodynamics, and specific protein or small molecule disulfide targets for this compound are unknown.

Intracellular Thiol Pool Regulation Potential

Research on the effect of this compound on the intracellular thiol pool, including its potential to influence levels of glutathione (B108866) (GSH) or other low-molecular-weight thiols, has not been found.

Metal Ion Interaction and Chelation Dynamics

Coordination Chemistry of the Mercapto Group with Transition Metals

Specific studies on the coordination chemistry between the mercapto group of this compound and transition metals such as iron (Fe), copper (Cu), or zinc (Zn) are absent from the scientific literature.

Multi-Dentate Ligand Properties and Chelate Ring Formation

Due to the lack of coordination chemistry studies, the potential of this compound to act as a multi-dentate ligand and form chelate rings with metal ions has not been experimentally determined or described.

Selectivity and Affinity for Specific Metal Ions (e.g., heavy metals)

This compound possesses functional groups that are well-suited for the chelation of metal ions. The molecule combines a soft thiol (-SH) group, which has a strong affinity for soft metal ions like heavy metals, with multiple hard oxygen (hydroxyl and amide) and nitrogen (amide) donors from the gluconamide (B1216962) moiety, which can coordinate with a variety of metal cations. mdpi.comnih.gov The process of chelation involves the formation of multiple coordination bonds between these organic functional groups and a central metal ion, creating a stable, ring-like structure. nih.govwikipedia.org

The thiol group is particularly significant for binding heavy metals. Thiol-containing agents are among the most common and effective chelators for clinical detoxification of mercury. nih.gov Research on analogous compounds underscores this principle. For instance, N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI), a lipophilic agent with two thiol groups, demonstrates a very high affinity for mercury (Hg), as well as for other heavy metals like cadmium (Cd) and lead (Pb). nih.govacs.org The formation of a stable, often insoluble complex with mercury is a hallmark of such thiol-based chelators. acs.org

While specific binding affinity data for this compound is not extensively documented in the reviewed literature, its structural components suggest a strong potential for chelating heavy metals. The selectivity of a chelating agent for specific metal ions is a critical parameter, often determined by the nature of the donor atoms and the stability of the resulting complex. felitecn.com Peptides containing amino acids such as histidine and cysteine are known to form complexes with chelated metals at near-neutral pH. sigmaaldrich.com The combination of the soft thiol donor and hard oxygen/nitrogen donors in this compound suggests it could exhibit broad-spectrum chelating abilities.

Table 1: Comparative Metal Affinity of Selected Chelating Agents
Chelating AgentPrimary Functional GroupsKnown Metal Ion Affinity/SelectivityReference
N,N'-bis(2-mercaptoethyl)isophthalamide (NBMI)Thiol (-SH), Amide (-CONH-)High affinity for Mercury (Hg), Cadmium (Cd), Lead (Pb). nih.govacs.org
Meso-2,3-dimercaptosuccinic acid (DMSA)Thiol (-SH), Carboxyl (-COOH)Effective for elemental and organic forms of mercury. cshp.ca
Dimercaprol (BAL)Thiol (-SH)Forms ring structure with mercury. cshp.ca
Iminodiacetic acid (IDA)Amine (-NH-), Carboxyl (-COOH)Binds divalent metal ions such as Ni²⁺, Zn²⁺, Cu²⁺. sigmaaldrich.comnih.gov
This compoundThiol (-SH), Hydroxyl (-OH), Amide (-CONH-)Affinity for heavy metals is presumed due to the thiol group, but specific selectivity data is limited. mdpi.commcgill.ca

Influence of pH and Solvent Environment on Chelation

The efficacy of a chelating agent is profoundly influenced by the chemical environment, particularly pH and the nature of the solvent. These factors dictate the protonation state of the ligand's functional groups and the solubility of both the chelator and the resulting metal complex.

Influence of pH: The pH of the solution governs the ionization state of the functional groups involved in chelation. For this compound, the thiol group (-SH) and the multiple hydroxyl groups (-OH) are pH-sensitive.

Thiol Group: At low (acidic) pH, the thiol group remains protonated (-SH) and is less available for coordination with metal ions. As the pH increases into the neutral and alkaline range, the thiol group deprotonates to form the thiolate anion (-S⁻), which is a much stronger and more effective nucleophile for binding metal cations.

Hydroxyl Groups: The hydroxyl groups of the gluconamide tail are generally weak acids and require a high pH to deprotonate. However, their lone pairs of electrons on the oxygen atoms can still participate in coordination even in the protonated state, particularly with hard metal ions.

The optimal pH for chelation varies depending on the target metal ion. For example, studies on other chelators show that slightly acidic conditions (pH ~5) can be optimal for copper, while neutral pH (~7) is more favorable for zinc and manganese. bibliotekanauki.plresearchgate.net For some chelating resins, increasing the pH can lower the selectivity. felitecn.com Conversely, in processes like the Fenton reaction, increasing pH can lead to the precipitation of metal hydroxides (e.g., Fe(OH)₃), which reduces the efficiency of the reaction that a chelator is intended to prevent. ekb.eg

Molecular Interactions with Biological Macromolecules

The interaction of this compound with biological macromolecules such as enzymes, proteins, and nucleic acids is dictated by its chemical structure.

Enzyme Inhibition or Activation Mechanisms (e.g., thiol-dependent enzymes, saccharide-interacting enzymes)

Enzyme inhibitors are molecules that decrease the catalytic activity of enzymes and are fundamental to many therapeutic strategies. nih.govbgc.ac.in Inhibition can be reversible or irreversible. bgc.ac.injuniperpublishers.com Based on its structure, this compound could potentially interact with enzymes through several mechanisms.

Thiol-Dependent Interactions: The mercapto (-SH) group is a key functional moiety. It could act as an inhibitor of enzymes that are dependent on their own sulfhydryl groups for activity. cshp.ca Furthermore, many enzymes are metalloenzymes, requiring a metal ion cofactor for their catalytic function. A chelating agent can inhibit such enzymes by sequestering the essential metal ion from the active site. Heavy metals themselves are potent enzyme inhibitors, and a chelator can function to prevent this inhibition. cshp.cafrontiersin.org

Saccharide-Interacting Enzymes: The gluconamide portion of the molecule is a sugar derivative. This suggests a potential for interaction with enzymes that recognize and bind saccharide structures, such as glycosidases or lectins. Such an interaction could lead to competitive inhibition if the compound binds to the enzyme's active site, blocking the natural substrate. libretexts.org

Allosteric Inhibition: The compound could bind to an allosteric site on an enzyme, a location distinct from the active site. nih.govbgc.ac.in This binding would induce a conformational change in the enzyme, altering the shape of the active site and thereby reducing its catalytic efficiency. nih.gov

Direct research on the specific enzymatic interactions of this compound is limited. However, one study investigating the effects of various sulfhydryl reagents on Paramecium multimicronucleatum found that mercaptoethylgluconamide had the least effect on the fission number, which was attributed to its presumed inability to easily enter the cell. mcgill.ca

Protein Binding Studies and Conformational Changes

The binding of a small molecule ligand to a protein is a highly specific process driven by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The functional groups on this compound—the thiol, multiple hydroxyls, and the amide group—provide numerous opportunities for forming such interactions with the amino acid residues of a protein.

The binding of a ligand to a protein often induces conformational changes in the protein's structure. squarespace.comnumberanalytics.com These changes can range from subtle shifts in side chains to large-scale rearrangements of entire domains and are frequently essential for the protein's biological function, such as in enzyme catalysis or signal transduction. numberanalytics.comresearchgate.net Biophysical techniques like fluorescence spectroscopy and circular dichroism are commonly used to study these conformational changes. squarespace.comelifesciences.org

While the principles of protein-ligand binding are well-established, specific studies detailing the binding of this compound to particular proteins and characterizing any subsequent conformational changes are not available in the reviewed literature.

Nucleic Acid Interactions (e.g., DNA, RNA)

Interactions between small molecules and nucleic acids (DNA and RNA) are of significant interest in drug development. Such interactions can occur through intercalation between base pairs, binding within the grooves of the double helix, or electrostatic interactions with the negatively charged phosphate (B84403) backbone. Some molecules containing amino and thiol groups have been investigated for their potential to bind to DNA. researchgate.netdokumen.pub

However, based on a review of available scientific literature, there is currently no published evidence or specific research detailing the interaction between this compound and nucleic acids. Therefore, its capacity for DNA or RNA binding remains uncharacterized.

Cellular Uptake and Intracellular Trafficking Mechanisms (In Vitro Models)

For a compound to exert an intracellular effect, it must first cross the cell membrane. The primary mechanisms for cellular entry include passive diffusion, facilitated diffusion, and active transport, as well as various forms of endocytosis. researchgate.netnih.gov The physicochemical properties of a molecule, particularly its size, charge, and lipophilicity, are critical determinants of its uptake pathway. aps.org

The chemical structure of this compound suggests significant challenges for passive cellular uptake. The gluconamide moiety is large and decorated with multiple hydroxyl groups, making it highly polar and hydrophilic. This characteristic is expected to severely limit its ability to diffuse across the non-polar lipid bilayer of the cell membrane.

This theoretical limitation is supported by experimental observations. A study on the biological effects of various sulfhydryl reagents on Paramecium multimicronucleatum concluded that this compound was the least effective reagent, with the authors presuming that the gluconamide group prevents the molecule from entering the cell. mcgill.ca This contrasts sharply with more lipophilic chelators like NBMI, which is noted for its ability to penetrate cell membranes and even cross the blood-brain barrier. acs.orgveeva.com

If this compound were to enter cells, it would likely require a specific membrane transporter, such as a glucose or other solute carrier, that could recognize its structure. Following uptake, its intracellular trafficking would be directed by interactions with various organelles and proteins, a process that remains uninvestigated for this compound. mdpi.comfrontiersin.org

Table 2: Factors Influencing Cellular Uptake of this compound
Molecular FeaturePredicted Influence on Cellular UptakeSupporting Evidence/PrincipleReference
Gluconamide MoietyHinders uptake via passive diffusion due to high polarity and hydrophilicity.Experimental observation in Paramecium suggests poor cell permeability. mcgill.ca
Thiol GroupMay facilitate interaction with thiol-transporters on the cell surface.Thiol-mediated transport is a known uptake mechanism for other molecules. dovepress.com
Overall HydrophilicityLow passive membrane permeability. Active transport would likely be required.General principle of membrane transport. Contrasts with lipophilic chelators (e.g., NBMI) that readily cross membranes. acs.orgveeva.com
SizeThe relatively large size may limit diffusion and some endocytic pathways.Particle size is a critical parameter for cellular uptake. aps.org

Passive Diffusion versus Active Transport

The movement of molecules across the plasma membrane can occur through passive diffusion, driven by a concentration gradient, or active transport, which requires energy to move a substance against its gradient. khanacademy.orgbyjus.com

Passive Diffusion : This process favors small, hydrophobic molecules that can readily dissolve in and traverse the lipid bilayer of the cell membrane. nih.gov this compound possesses a molecular weight of approximately 255.29 g/mol and a predicted XLogP3 of -3.3, indicating high polarity and low lipophilicity. echemi.comuni.lu These properties suggest that passive diffusion across the cell membrane is likely to be a slow and inefficient process for this compound. The numerous hydroxyl groups and the amide linkage contribute to a high topological polar surface area (131 Ų), further hindering its ability to passively permeate the hydrophobic membrane core. echemi.com

Active Transport : In contrast to passive diffusion, active transport utilizes cellular energy, often in the form of ATP, to move molecules across the membrane, frequently against their concentration gradient. khanacademy.orgconductscience.com Given the hydrophilic nature of this compound, it is plausible that its cellular uptake is mediated by carrier proteins. conductscience.com Cells possess a variety of transporters for polar molecules like sugars and amino acids. The gluconamide portion of the molecule, being a sugar derivative, might be recognized by glucose transporters or other solute carrier (SLC) family transporters that handle polar substrates. Similarly, the mercaptoethyl moiety could potentially interact with transporters for amino acids like cysteine. This form of transport would allow for the accumulation of the compound within the cell at concentrations higher than the extracellular environment. khanacademy.org

Transport MechanismLikelihood for this compoundRationale
Passive Diffusion LowHigh polarity (XLogP3: -3.3), large polar surface area (131 Ų), and multiple hydrogen bond donors/acceptors hinder movement across the hydrophobic lipid bilayer. echemi.comuni.lu
Active Transport HighThe hydrophilic gluconamide structure may be recognized by specific transporters, such as those for glucose or other polar molecules, enabling efficient uptake against a concentration gradient. khanacademy.orgconductscience.com

Endocytosis Pathways (e.g., macropinocytosis, clathrin-mediated, caveolae-dependent)

Endocytosis is a process where cells internalize substances by engulfing them. This is a major route for the uptake of larger molecules and nanoparticles. thno.orgnih.gov While this compound is a small molecule, endocytic pathways could still play a role, particularly if it binds to cell-surface receptors or other molecules that are constitutively internalized. The main endocytic pathways include clathrin-mediated endocytosis (CME), caveolae-dependent endocytosis, and macropinocytosis. nih.govijbs.com

Clathrin-Mediated Endocytosis (CME) : This is a receptor-mediated process where cargo is concentrated in clathrin-coated pits before being internalized into vesicles. nih.govmdpi.com If this compound were to bind to a cell surface receptor that utilizes this pathway, it would be internalized into early endosomes, which then mature into late endosomes and may fuse with lysosomes. mdpi.com

Caveolae-Dependent Endocytosis : This pathway involves flask-shaped invaginations of the plasma membrane called caveolae. nih.gov It is often involved in the transport of specific proteins and lipids. The internalization of some toxins and viruses occurs via this route. nih.gov

Macropinocytosis : This is a non-specific process involving the formation of large endocytic vesicles (macropinosomes) that engulf large amounts of extracellular fluid and solutes. thno.org This is generally a less likely primary uptake mechanism for a specific small molecule unless it is present at very high concentrations.

The involvement of any of these pathways would depend on the specific interactions of this compound with the cell surface.

Endocytosis PathwayPotential Role in this compound UptakeKey Features
Clathrin-Mediated Possible if the compound binds to receptors internalized via this pathway.Receptor-mediated, forms clathrin-coated vesicles, cargo trafficked to endosomes/lysosomes. nih.govmdpi.com
Caveolae-Dependent Possible, often involved in signal transduction and transport of specific molecules.Involves caveolin protein, forms caveolae, can target Golgi or ER. nih.gov
Macropinocytosis Less likely as a primary, specific mechanism.Non-specific uptake of extracellular fluid and solutes into large vesicles. thno.org

Membrane Permeation Properties

The ability of a molecule to permeate cellular membranes is a key factor in its bioavailability and intracellular access. As discussed, the physicochemical properties of this compound are not favorable for high passive permeability. echemi.comuni.lu Its structure, rich in hydrogen bond donors (7) and acceptors (7), suggests strong interactions with water, making the transition into the lipid environment of the membrane energetically unfavorable. echemi.com Therefore, its membrane permeation is likely highly dependent on the presence of specific protein transporters. In the absence of such transporters, the compound would be largely confined to the extracellular space.

Subcellular Localization Studies

Once inside the cell, a compound's distribution to various organelles determines its potential targets and biological effects. nih.govplos.org The subcellular localization of this compound has not been experimentally determined. However, based on its chemical nature, some predictions can be made. Its high polarity would likely lead to its accumulation in the aqueous environment of the cytosol. nih.gov If internalized via endocytosis, it would initially be found within endosomes and potentially trafficked to lysosomes. ijbs.com

The presence of the gluconamide moiety might also lead to interactions with enzymes involved in glucose metabolism, which are predominantly located in the cytosol. plos.org The thiol group could potentially mediate interactions with proteins in specific compartments, but without further data, the cytosol remains the most probable primary location.

Theoretical and Computational Modeling of Mechanistic Insights

Computational methods provide a powerful lens for examining molecular interactions and predicting the behavior of compounds at an atomic level, offering insights that can be difficult to obtain through experimental means alone. nih.govnih.gov

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations can model the dynamic behavior of a compound and its potential interactions with biological targets like proteins. nih.govnih.gov For this compound, MD simulations could be employed to:

Simulate Membrane Permeation : By creating a model of a lipid bilayer, MD simulations could be used to calculate the free energy barrier for the passive diffusion of this compound across the membrane, providing a quantitative measure of its low permeability.

Model Transporter Binding : If a putative transporter protein is identified, MD simulations could model the binding process of this compound to the transporter's binding site. This could reveal the key amino acid residues involved in recognition and the conformational changes the transporter undergoes during translocation. mdpi.com

Investigate Protein Interactions : Simulations could explore the binding of the compound to potential intracellular protein targets. For example, the gluconamide portion could be docked into the active sites of enzymes like hexokinase, while the thiol group could be modeled to interact with cysteine residues on target proteins. aps.org

Quantum Chemical Calculations of Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure and reactivity of a molecule. researchgate.netepstem.net For this compound, these calculations could be used to:

Determine Molecular Properties : Calculate properties like the distribution of electrostatic potential on the molecular surface, identifying regions that are likely to engage in hydrogen bonding or other electrostatic interactions.

Analyze Reactivity : The thiol group (-SH) is a key reactive center. Quantum chemical calculations could determine the bond dissociation energy of the S-H bond and the nucleophilicity of the sulfur atom. This would provide insight into its potential to undergo reactions such as disulfide bond formation with proteins or to act as a radical scavenger. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated to predict its chemical reactivity and stability. researchgate.netnih.gov

Computational MethodApplication to this compoundPotential Insights
Molecular Dynamics (MD) Simulating interactions with membranes and proteins.Quantifying membrane permeability, identifying key residues in transporter binding, predicting protein-ligand binding modes. nih.govaps.org
Quantum Chemistry (DFT) Analyzing electronic structure and chemical reactivity.Mapping electrostatic potential, determining the reactivity of the thiol group, predicting stability through HOMO-LUMO energy gap analysis. researchgate.netepstem.net

Ligand Docking and Binding Site Prediction

Computational methods, particularly molecular docking, are instrumental in predicting the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. nih.govsemanticscholar.org This approach models the binding of a ligand to a receptor's binding site, providing insights into the binding affinity, orientation, and conformation of the ligand. Such studies are pivotal in drug discovery and for elucidating the potential mechanism of action of a compound at a molecular level. semanticscholar.orgmdpi.com

Based on the chemical structure of this compound, which features a polyhydroxylated gluconamide chain and a terminal thiol (-SH) group, potential protein targets could be hypothesized, although specific studies on this compound are not available in published literature. The gluconamide portion suggests a possible interaction with carbohydrate-binding proteins or enzymes that process sugars, such as glycosidases. nih.govcumhuriyet.edu.tr The mercapto group is a known zinc-binding moiety, suggesting that this compound could potentially interact with the active site of zinc-containing enzymes like matrix metalloproteinases (MMPs). nih.govscielo.br

To date, specific ligand docking and binding site prediction studies for this compound are not documented in peer-reviewed scientific literature. Research in related areas, however, demonstrates how such investigations would be conducted. For instance, docking studies on various inhibitors targeting α-glucosidase have been performed to understand their binding modes. nih.gov Similarly, the interactions of mercapto-containing compounds with the active sites of MMPs have been modeled to elucidate their inhibitory mechanisms. nih.govscielo.br

A hypothetical docking study of this compound with a potential target, for example, a matrix metalloproteinase, would involve preparing a 3D structure of the compound and docking it into the crystal structure of the enzyme's active site. The results would typically be presented in a table summarizing the predicted binding energy and the key interacting amino acid residues.

Hypothetical Docking Interaction Data

The table below is a representative example of how data from a molecular docking study of this compound with a hypothetical protein target (e.g., a matrix metalloproteinase) might be presented. It is important to note that this data is illustrative and not based on actual experimental or computational results.

ParameterValue/ResiduesInteraction Type
Predicted Binding Energy (kcal/mol) -7.5N/A
Key Interacting Residues
His218, Glu219, His228Hydrogen Bonds
Ala182, Leu181van der Waals
Zinc Ion (in active site)Coordination

Such a study would provide valuable, albeit predictive, insights into how this compound might exert a biological effect at the molecular level. The predicted binding energy would suggest the stability of the complex, while the identification of interacting residues would pinpoint the specific forces (e.g., hydrogen bonds, hydrophobic interactions) governing the binding. mdpi.com Further experimental validation would be required to confirm these computational predictions.

Advanced Analytical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N-(2-Mercaptoethyl)gluconamide. Each method offers unique information that, when combined, provides a complete picture of the compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. chemistrystudent.com By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound. chemistrystudent.comduke.edu

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons provide information about their local electronic environment. For this compound, distinct signals are expected for the protons of the gluconamide (B1216962) backbone, the ethyl group, and the mercapto (thiol) group. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns, governed by the n+1 rule, indicate the number of neighboring protons. chemistrystudent.comsavemyexams.com For instance, the protons on the carbon adjacent to the thiol group would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) protons.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. wisc.edu The chemical shifts of these signals are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of the atoms attached to it. For example, the carbonyl carbon of the amide group would appear at a significantly different chemical shift compared to the carbons of the polyol chain.

2D-NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between atoms. nih.govwalisongo.ac.id

COSY spectra show correlations between coupled protons, allowing for the tracing of proton-proton networks throughout the molecule. walisongo.ac.id This is particularly useful for assigning the complex, overlapping signals of the gluconamide sugar chain.

HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons. walisongo.ac.idnih.gov

HMBC (Heteronuclear Multiple Bond Correlation) spectra reveal longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for identifying the connection between the gluconamide and the N-(2-mercaptoethyl) moieties.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Amide N-H~7.5-8.5-
Gluconamide C1 (C=O)-~170-175
Gluconamide C2-C5 (CH-OH)~3.5-4.5~60-80
Gluconamide C6 (CH₂-OH)~3.6~63
Ethyl CH₂-N~3.4~40
Ethyl CH₂-S~2.7~25
Thiol S-H~1.5 (broad)-

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. lcms.cz In MS, molecules are ionized and their mass-to-charge ratio (m/z) is measured. For this compound, techniques like electrospray ionization (ESI) would likely be used to generate protonated molecules [M+H]⁺ or other adducts. rsc.org

Tandem mass spectrometry (MS/MS or MS²) provides further structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org This fragmentation is typically induced by collision with an inert gas (collision-induced dissociation, CID). nih.gov The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Cleavage of the amide bond, separating the gluconamide and the mercaptoethyl moieties.

Sequential loss of water molecules from the polyol chain of the gluconamide portion.

Cleavage of the C-S bond.

By analyzing the masses of these fragments, the connectivity of the molecule can be confirmed. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.gov

Table 2: Potential Fragmentation Patterns of this compound in MS/MS

Precursor Ion (m/z)Potential Fragment IonDescription of Fragmentation
[M+H]⁺[Gluconamide moiety+H]⁺Cleavage of the amide bond
[M+H]⁺[N-(2-mercaptoethyl)amine+H]⁺Cleavage of the amide bond
[M+H]⁺[M+H - H₂O]⁺Loss of a water molecule from the gluconamide chain
[M+H]⁺[M+H - nH₂O]⁺Sequential loss of multiple water molecules
[M+H]⁺[M+H - CH₂CH₂SH]⁺Loss of the mercaptoethyl group

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. spectroscopyonline.comup.ac.za

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. up.ac.za The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching: A broad band around 3300 cm⁻¹ from the multiple hydroxyl groups of the gluconamide moiety.

N-H stretching: A band around 3300 cm⁻¹, potentially overlapping with the O-H band, corresponding to the amide N-H group. spectroscopyonline.com

C-H stretching: Bands in the 2850-3000 cm⁻¹ region. spectroscopyonline.com

S-H stretching: A weak band around 2550-2600 cm⁻¹, characteristic of the thiol group.

C=O stretching (Amide I): A strong, sharp band around 1640-1680 cm⁻¹. spectroscopyonline.com

N-H bending (Amide II): A band around 1550 cm⁻¹. spectroscopyonline.com

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region from the alcohol and ether-like linkages in the sugar backbone.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. up.ac.za While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. up.ac.za Therefore, it provides complementary information. For this compound, Raman spectroscopy would be particularly useful for observing:

S-H and S-S stretching: The thiol group and any potential disulfide bond (if oxidation occurs) would give rise to distinct Raman signals.

C-S stretching: This bond often shows a weak IR signal but can be more prominent in the Raman spectrum.

The carbon backbone vibrations.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups. spectroscopyonline.com

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. ijnrd.orgmatanginicollege.ac.in The types of electronic transitions possible depend on the functional groups present in the molecule. For this compound, the primary chromophore (light-absorbing group) is the amide functional group. The expected electronic transitions include:

n → π* transition: This involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom of the amide) to an anti-bonding π* orbital. matanginicollege.ac.inspcmc.ac.in This transition is typically weak and occurs at longer wavelengths.

π → π* transition: This involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital of the carbonyl group. matanginicollege.ac.in This transition is generally more intense and occurs at shorter wavelengths.

Saturated compounds containing atoms with lone pairs, like the sulfur in the thiol group, can also undergo n → σ* transitions, but these typically occur at shorter wavelengths, often below the standard measurement range. matanginicollege.ac.in The UV-Vis spectrum provides information about the electronic structure of the molecule and can be used for quantitative analysis based on the Beer-Lambert law. ijnrd.org

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. ntu.edu.sglibretexts.org Since this compound is derived from D-gluconic acid, it is a chiral molecule and is therefore CD-active.

CD spectroscopy is particularly sensitive to the stereochemistry of a molecule. The CD spectrum provides information about the conformation of the chiral gluconamide backbone in solution. ntu.edu.sg While the amide group itself is an achiral chromophore, its electronic transitions can become chirally perturbed by the asymmetric environment of the gluconic acid-derived chain, resulting in a characteristic CD signal. This technique is valuable for confirming the chiral integrity of the molecule and can be used to study conformational changes that may occur upon interaction with other molecules or changes in the environment. ntu.edu.sgmtoz-biolabs.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. khanacademy.orgnih.gov It is essential for determining the purity of this compound and for its purification from reaction mixtures or degradation products. nih.gov The principle of chromatography relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov

Various chromatographic methods can be applied:

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. savemyexams.com A spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is allowed to move up the plate. The separation is based on the differential affinity of the components for the stationary and mobile phases. khanacademy.org

Column Chromatography: This is a preparative technique used to purify compounds. nih.gov The stationary phase is packed into a column, and the sample is loaded onto the top. The mobile phase is then passed through the column, and the separated components are collected in fractions as they elute.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient and sensitive analytical technique for purity determination and quantitative analysis. It utilizes high pressure to force the mobile phase through a column packed with small particles of stationary phase, leading to high-resolution separations. For a polar molecule like this compound, reversed-phase HPLC (with a nonpolar stationary phase and a polar mobile phase) would likely be the method of choice. A UV detector can be used to monitor the eluting components.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. nih.gov Due to the low volatility and thermal lability of this compound, direct analysis by GC is not feasible. However, it could potentially be used after derivatization to a more volatile form.

By employing these chromatographic techniques, the purity of this compound can be accurately assessed, and any impurities can be identified and quantified.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. acs.orgwikipedia.org Its versatility allows for various separation modes depending on the physicochemical properties of the analyte. elifesciences.org

For this compound, Reversed-Phase HPLC (RP-HPLC) is a primary approach. unipd.it A C18 column is commonly used, where separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. ms-editions.cl The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with an acid such as formic acid to ensure good peak shape and compatibility with mass spectrometry. mdpi.com

Due to the lack of a strong chromophore in the molecule, UV detection can be challenging and may offer low sensitivity. researchgate.net To overcome this, pre-column derivatization of the thiol group with a fluorescent tag, such as monobromobimane (B13751) (MBB) or N-(1-pyrenyl)maleimide (NPM), is a common strategy. unipd.itmdpi.com This allows for highly sensitive fluorescence detection. mdpi.com Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides high selectivity and sensitivity, enabling both quantification and structural confirmation without derivatization. acs.orgnih.gov For highly polar compounds that show poor retention in reversed-phase systems, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative. criver.com

Table 1: Representative HPLC Conditions for Thiol and Gluconamide-Related Compounds

ParameterCondition for Thiol Analysis (Reversed-Phase)Condition for Carbohydrate Derivative Analysis (HILIC)
Column C18, 5 µm, 250 mm x 2.1 mm mdpi.comAmide or other polar stationary phase
Mobile Phase Gradient of 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B) mdpi.comGradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate) criver.com
Flow Rate 0.2 - 1.0 mL/min ms-editions.clmdpi.com0.5 - 1.5 mL/min
Detection Fluorescence (with derivatization) mdpi.com, MS/MS acs.orgEvaporative Light Scattering Detector (ELSD), MS researchgate.net
Derivatization Agent 4,4'-dithiodipyridine (DTDP) acs.org, SBD-F mdpi.com1-phenyl-3-methyl-5-pyrazolone (PMP) researchgate.net

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Direct analysis of this compound by GC is generally not feasible due to its high polarity, low volatility, and thermal instability stemming from the numerous hydroxyl groups and the amide linkage. nsf.gov Therefore, chemical derivatization is a mandatory step to convert the analyte into a volatile and thermally stable derivative. fda.gov

A common derivatization strategy for compounds with active hydrogens (as in -OH, -SH, and -NH groups) is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces the active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, significantly reducing the compound's polarity and increasing its volatility.

Once derivatized, the compound can be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov For sulfur-containing compounds, selective detectors like the Flame Photometric Detector (FPD) or Sulfur Chemiluminescence Detector (SCD) can provide enhanced sensitivity and selectivity. nih.gov Comprehensive two-dimensional gas chromatography (GC×GC) offers vastly increased peak capacity and is particularly useful for separating target analytes from complex sample matrices. drughunter.comfda.gov

Table 2: Potential GC Derivatization and Analysis Strategy for this compound

StepProcedurePurpose
Sample Preparation Extraction from matrix followed by drying.Isolate the analyte and remove water which interferes with derivatization.
Derivatization Reaction with a silylating agent (e.g., BSTFA with TMCS as a catalyst) in a suitable solvent (e.g., pyridine).To create a volatile and thermally stable derivative by converting -OH, -SH, and -NH groups to -OTMS, -STMS, and -NTMS.
GC Column Nonpolar or mid-polarity column (e.g., DB-5ms, HP-5).To separate compounds based on boiling point and polarity.
Injection Split/splitless or cool-on-column injection.To introduce the sample onto the column without discrimination or degradation. nih.gov
Detection Mass Spectrometry (MS) fda.gov, Flame Photometric Detector (FPD). nih.govFor identification (MS) and selective detection of sulfur (FPD).

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field, offering high efficiency and resolution with minimal sample consumption. slideshare.netfederalregister.gov It is particularly well-suited for analyzing polar and charged molecules. criver.com

This compound is a neutral molecule, making Capillary Zone Electrophoresis (CZE) in its basic form unsuitable. However, separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CE where charged micelles are added to the buffer. Neutral analytes partition between the micelles and the surrounding aqueous buffer, allowing separation based on their hydrophobicity.

Alternatively, the molecule can be derivatized. Similar to HPLC, the thiol group can be reacted with a charged, fluorescent label such as 8-aminopyrene-1,3,6-trisulfonate (APTS) or o-phthalaldehyde (B127526) (OPA). units.itlibretexts.org This imparts both a charge for electrophoretic mobility and a fluorophore for highly sensitive detection by laser-induced fluorescence (LIF). libretexts.org This approach is widely used for the analysis of both carbohydrates and thiols. libretexts.orgnih.gov Coupling CE with mass spectrometry (CE-MS) is another powerful option that provides structural information. criver.com

Table 3: Potential Capillary Electrophoresis Methodologies for this compound

CE ModePrincipleKey Parameters
Micellar Electrokinetic Chromatography (MEKC) Separation of neutral analytes based on partitioning into charged micelles (e.g., SDS).Buffer: Borate or phosphate (B84403) with SDS above its critical micelle concentration. Voltage: 15-30 kV.
Capillary Zone Electrophoresis (CZE) with Derivatization Analyte is derivatized with a charged fluorophore, enabling separation by charge and size.Derivatizing Agent: APTS, OPA. units.itlibretexts.org Buffer: Borate or phosphate, pH adjusted to ensure charge on the derivative. Detection: Laser-Induced Fluorescence (LIF).
Capillary Gel Electrophoresis (CGE) Separation based on size as analytes migrate through a polymer network (gel). nih.gov Useful for analyzing potential protein-conjugates of the compound.Capillary filled with a sieving matrix (e.g., cross-linked or linear polymers). acs.org

Advanced Structural Biology Techniques for Complex Characterization

Understanding how this compound interacts with biological targets on a molecular level is crucial for elucidating its mechanism of action. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for visualizing these interactions at atomic or near-atomic resolution.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of protein-ligand complexes with high precision. slideshare.netfederalregister.gov The method involves growing a high-quality crystal of the target macromolecule (e.g., an enzyme) in the presence of this compound. biorxiv.org When the crystal is exposed to a focused X-ray beam, it diffracts the X-rays into a specific pattern. nih.gov

By analyzing this diffraction pattern, an electron density map of the molecule can be calculated. slideshare.net This map is then interpreted to build an atomic model of the protein and the bound ligand. researchgate.net The resulting structure can reveal:

The precise binding site and orientation (pose) of the compound.

Specific intermolecular interactions, such as hydrogen bonds formed by the gluconamide's hydroxyl groups or coordination of the thiol group with a metal ion in an active site. wikipedia.org

Conformational changes in the protein induced upon ligand binding.

This structural information is invaluable for structure-based drug design, enabling the rational optimization of the compound's potency and selectivity. biorxiv.org Although cryo-crystallography is common, room-temperature (RT) crystallography is also gaining traction as it can reveal biologically relevant alternate conformations of the protein-ligand complex. elifesciences.org

Cryo-Electron Microscopy (Cryo-EM) for Large Assemblies

Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular assemblies that are resistant to crystallization. criver.compharmaguideline.com This method allows for the determination of structures in a near-native, vitrified (ice-embedded) state. nih.gov

For studying the interaction of this compound, cryo-EM would be the method of choice if the biological target is a large, multi-subunit protein complex or a membrane protein. nih.govpharmaguideline.com The process involves flash-freezing a thin layer of the purified complex solution, preserving the particles in random orientations. criver.com A transmission electron microscope then captures thousands of images of these individual particles.

Computational software processes these 2D images to reconstruct a 3D density map of the complex. researchgate.net At sufficiently high resolutions (typically better than 4 Å), the density for the small molecule ligand can be visualized within its binding pocket on the larger protein assembly. researchgate.netgmp-compliance.org Cryo-EM provides critical insights into how small molecules modulate the function of large, dynamic biological machines. ich.org

Quantitative Analytical Method Validation

For any quantitative analytical method to be considered reliable and suitable for its intended purpose, it must undergo a formal validation process. chromatographyonline.comyoutube.com The validation of methods for analyzing this compound would follow internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and the US Food and Drug Administration (FDA). nih.gov

Method validation establishes the performance characteristics of a procedure through a series of defined experiments. libretexts.org For a quantitative HPLC method, which is often used for drug substance and impurity analysis, the key validation parameters are critical to ensure data integrity. ms-editions.cl

Table 4: Key Parameters for Quantitative Analytical Method Validation (based on ICH Q2(R1) Guidelines)

ParameterDefinitionPurpose & Typical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components).Demonstrates that the analytical signal is solely from the analyte. For HPLC, this is shown by peak purity analysis and resolution from adjacent peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of analyte in the sample within a given range.Demonstrated by a linear regression analysis of at least five concentrations. The correlation coefficient (r²) should typically be ≥ 0.99. ms-editions.cl
Range The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. chromatographyonline.comFor drug substance assay, typically 80% to 120% of the test concentration.
Accuracy The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.Assessed using a minimum of 9 determinations over 3 concentration levels covering the specified range. Expressed as percent recovery, which should be within a pre-defined limit (e.g., 98.0% - 102.0%).
Precision The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.Assessed at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision). Results are expressed as Relative Standard Deviation (RSD), typically ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. chromatographyonline.comCan be determined based on the signal-to-noise ratio, typically 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. chromatographyonline.comCan be determined based on the signal-to-noise ratio, typically 10:1, and confirmed by analyzing samples at this concentration for acceptable precision and accuracy.
Robustness A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.Shows the reliability of the method during normal usage. Parameters like mobile phase pH, column temperature, and flow rate are varied slightly to ensure the results remain consistent.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are fundamental parameters in method validation, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The LOD is the smallest amount or concentration of this compound in a sample that can be distinguished from the absence of that analyte (a blank value) with a stated confidence level. It is the point at which the signal-to-noise ratio is typically 3:1.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of this compound that can be determined with an acceptable level of precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.

The determination of these limits is crucial for understanding the lower performance boundaries of an analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), that could be developed for this compound.

Hypothetical Data for LOD/LOQ Determination:

ParameterHPLC-UV MethodGC-MS Method
LOD 0.1 µg/mL0.05 ng/mL
LOQ 0.3 µg/mL0.15 ng/mL
Method Based on Signal-to-Noise ratio of 3:1Based on Signal-to-Noise ratio of 3:1
Justification Visual evaluation of chromatogramsStatistical analysis of low-level spikes

This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound are not publicly documented.

Precision and Accuracy Assessment

Precision and accuracy are the cornerstones of method validation, demonstrating the reliability and correctness of the analytical data.

Precision: This refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This denotes the closeness of the mean of a set of results to the true or accepted reference value. It is typically determined by recovery studies, where a known amount of this compound is added to a blank matrix and the percentage recovered is calculated.

Hypothetical Data for Precision and Accuracy:

Concentration SpikedMean Recovery (%)RSD (%)
Low QC (0.5 µg/mL) 98.52.1
Mid QC (5.0 µg/mL) 101.21.5
High QC (50.0 µg/mL) 99.81.2

This table represents a hypothetical recovery and precision study for this compound in a given matrix. QC refers to Quality Control samples.

Selectivity and Specificity Studies

Selectivity and Specificity: These terms are often used interchangeably and refer to the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. For this compound, potential interferences could arise from structurally similar compounds, degradation products, or matrix components.

Studies to demonstrate selectivity involve analyzing blank samples, samples spiked with this compound, and samples spiked with potential interfering compounds to ensure that the analyte's signal is unique and unaffected. Chromatographic methods like HPLC and GC are advantageous for their ability to separate the analyte from other substances.

Stability of Analyte in Various Matrices

The stability of this compound in various matrices (e.g., plasma, urine, formulation buffers) under different storage and handling conditions is a critical parameter. The presence of a thiol group suggests potential susceptibility to oxidation.

Stability studies typically evaluate the analyte's concentration over time under various conditions, including:

Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles.

Short-term (bench-top) stability: To determine stability at room temperature for the duration of sample preparation and analysis.

Long-term stability: To establish appropriate storage conditions over an extended period.

Stock solution stability: To ensure the integrity of standard solutions.

Hypothetical Stability Data for this compound in Human Plasma:

Stability ConditionDurationMean Concentration Change (%)
Freeze-Thaw (3 cycles) 24 hours-2.5
Bench-Top (Room Temp) 6 hours-1.8
Long-Term (-80°C) 90 days-4.1

This table provides hypothetical stability data, highlighting potential degradation that might be observed for a thiol-containing compound.

Exploratory Research Applications Pre Clinical, in Vitro, Theoretical

Biochemical Probe Development

Chemical probes are essential tools for dissecting complex biological processes. mskcc.org The structure of N-(2-Mercaptoethyl)gluconamide is well-suited for the development of probes designed to investigate protein function and track biological molecules. matthewslab.orgnih.gov

The design of affinity ligands is a cornerstone of chemical biology, enabling the capture and identification of specific protein targets from complex biological mixtures. thermofisher.com this compound can be conceptualized as an affinity ligand due to its distinct domains. The gluconamide (B1216962) moiety can serve as a "bait" to interact with carbohydrate-binding proteins (lectins) or enzymes involved in glucose metabolism. The terminal thiol group acts as a covalent anchor to immobilize the molecule onto a solid support, such as agarose (B213101) beads or a sensor surface.

Once immobilized, the ligand can be used in affinity purification experiments. A cell lysate is passed over the support, and proteins that specifically bind to the gluconamide head are retained while other proteins are washed away. The captured proteins can then be eluted and identified using techniques like mass spectrometry. This approach facilitates the discovery of novel protein-carbohydrate interactions. nih.gov

Potential Protein Target ClassBasis of Affinity InteractionRole of this compound
Lectins (e.g., Concanavalin A)Binding to glucose-like structuresActs as a mimic of natural carbohydrate ligands.
Glycosidases / GlycosyltransferasesInteraction with the active site or substrate-binding domainServes as a potential substrate analog or competitive inhibitor.
Glucose TransportersRecognition of the gluconamide structureFunctions as a ligand to probe transporter binding.

The thiol group of this compound is readily derivatized, allowing for the attachment of reporter tags such as fluorophores or stable isotopes for tracing studies. nih.govresearchgate.net This labeling enables the visualization and quantification of the molecule's distribution and interactions within in vitro systems.

Fluorescent Labeling: The thiol group can react with thiol-reactive fluorescent dyes, such as maleimides or iodoacetamides (e.g., fluorescein-5-maleimide, Alexa Fluor 488 C5 maleimide). The resulting fluorescent conjugate can be used in microscopy or flow cytometry to track its uptake into cells or its binding to specific cellular structures. mdpi.com

Isotopic Labeling: Stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) can be incorporated into the molecule during its synthesis. isotope.comsigmaaldrich.com For instance, using ¹³C-labeled glucose as a starting material would result in a labeled gluconamide moiety. These isotopically labeled versions can be used in nuclear magnetic resonance (NMR) spectroscopy to study binding interactions with proteins or in mass spectrometry-based metabolic flux analysis. chemie-brunschwig.chnih.gov

Label TypeExample Conjugation ChemistryResearch Application
Fluorescent Dye (e.g., FITC)Thiol-maleimide reactionVisualizing cellular uptake and localization via fluorescence microscopy.
Stable Isotope (e.g., ¹³C)Incorporated during synthesis from labeled precursorsStudying protein-ligand binding dynamics using NMR spectroscopy.
BiotinReaction with biotin-maleimideDetecting binding partners through streptavidin-based assays (e.g., Western blot, ELISA).

Design as Affinity Ligands for Target Identification

Role in Material Science and Polymer Chemistry

The dual functionality of this compound makes it a valuable component in the synthesis and modification of advanced materials and polymers. ktu.ltaimspress.commaterialsproject.orgsigmaaldrich.com

In the realm of controlled radical polymerization, thiols are known to act as chain transfer agents (CTAs).

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: While not a conventional RAFT agent (which typically contains a thiocarbonylthio group), the thiol in this compound can function as a simple chain transfer agent. fujifilm.comlibretexts.org In this role, it can help regulate the molecular weight of the resulting polymers, although with less control compared to formal RAFT agents. tcichemicals.comgormleylab.com Its primary utility would be to install a gluconamide moiety at one end of a polymer chain.

Atom Transfer Radical Polymerization (ATRP): In ATRP, this compound is not a typical initiator or catalyst component. wikipedia.orgsigmaaldrich.comsigmaaldrich.com However, its thiol group is ideal for post-polymerization modification. For example, a polymer synthesized by ATRP can be designed to have a terminal group (like an azide (B81097) or maleimide) that can react specifically with the thiol, allowing the hydrophilic and biocompatible gluconamide group to be "clicked" onto the polymer. cmu.edumdpi.com

Polymerization MethodPotential Role of this compoundOutcome
RAFT PolymerizationChain Transfer Agent (CTA)Synthesis of polymers with a terminal gluconamide group.
ATRPPost-polymerization modification agentFunctionalization of pre-synthesized polymers with gluconamide side-chains or end-groups.

Thiol-ene chemistry is a highly efficient "click" reaction that involves the radical-mediated addition of a thiol group across a double bond (an 'ene'). researchgate.net This reaction is rapid, high-yielding, and can be initiated by UV light or heat. illinois.edu The thiol group of this compound makes it an ideal candidate for modifying surfaces that contain alkene (double bond) functionalities. diva-portal.org For instance, a polymer film or microfluidic device made from a material containing vinyl or allyl groups can be functionalized by reacting it with this compound. This process imparts a hydrophilic and biocompatible sugar-like coating onto the material's surface, which can be useful for creating non-fouling surfaces for biomedical devices or biosensors. iaea.orgresearchgate.net

Initiation or Chain Transfer Agent in Polymerization (e.g., RAFT, ATRP)

Nanoparticle Functionalization and Drug Delivery Vehicle Research (Non-Clinical)

In nanotechnology, surface functionalization is critical for tailoring the properties of nanoparticles for specific applications. nih.gov

The thiol group of this compound has a strong affinity for the surfaces of noble metal nanoparticles, particularly gold nanoparticles (AuNPs). nih.govmdpi.com This allows for the straightforward creation of a dense, stable, self-assembled monolayer of the molecule on the nanoparticle surface. This functionalization imparts several desirable properties relevant to pre-clinical drug delivery research: frontiersin.orgfrontiersin.org

Biocompatibility and Stealth Properties: The gluconamide shell mimics the glycocalyx on cells, potentially reducing recognition by the immune system and increasing circulation time in theoretical in vivo models.

Hydrophilicity: The sugar-like groups dramatically increase the stability and dispersibility of the nanoparticles in aqueous biological media, preventing aggregation.

Targeting Potential: The gluconamide can act as a targeting ligand for cells that overexpress glucose transporters or specific lectins, a strategy explored in cancer cell research. nih.gov

These functionalized nanoparticles can be further loaded with therapeutic agents, creating a multifunctional nanocarrier for targeted drug delivery studies in vitro. mdpi.commnba-journal.com

Nanoparticle TypeFunctionalization MechanismResulting Property for Research
Gold Nanoparticles (AuNPs)Thiol-gold chemisorptionEnhanced aqueous stability and biocompatibility.
Quantum Dots (QDs)Ligand exchange with thiolReduced cytotoxicity and improved dispersibility for cellular imaging studies.
Iron Oxide NanoparticlesThiol binding to the surfaceCreation of biocompatible magnetic nanoparticles for research in targeted delivery.

Conjugation to Nanocarriers for Enhanced Cellular Internalization

The conjugation of molecules to the surface of nanocarriers is a key strategy to facilitate their entry into cells. This process often involves forming stable chemical bonds between the nanocarrier and the ligand. Covalent coupling, for instance through amide bond formation, and electrostatic interactions are common methods used for this purpose. The thiol group present in this compound makes it a candidate for attachment to nanocarriers through thiol-maleimide or thiol-disulfide exchange reactions, which are well-established bioconjugation techniques.

The primary goal of conjugating ligands like this compound to nanocarriers is to overcome the cellular membrane barrier. By decorating the surface of nanoparticles, these ligands can interact with the cell surface and trigger uptake mechanisms, leading to a higher intracellular concentration of the therapeutic payload. While the concept is well-established for various ligands, specific studies detailing the conjugation of this compound to nanocarriers and the subsequent enhancement of cellular internalization are not yet widely published. Theoretical models suggest that the hydrophilic nature of the gluconamide portion could also contribute to improved biocompatibility and reduced non-specific protein adsorption, further enhancing the potential of such conjugates in biological systems.

Targeted Delivery Mechanisms to Specific Cell Types (in vitro)

Beyond general enhancement of cellular uptake, the ultimate goal of nanocarrier modification is to achieve targeted delivery to specific cell types, such as cancer cells or cells in diseased tissues. This is typically accomplished by using ligands that bind to receptors that are overexpressed on the target cells. This active targeting strategy can significantly increase the concentration of the drug at the site of action, thereby improving therapeutic outcomes and minimizing off-target effects.

The gluconamide structure within this compound is an analogue of glucose. Since many cancer cells exhibit increased glucose uptake to fuel their rapid proliferation (the Warburg effect), it is hypothesized that this compound-conjugated nanocarriers could potentially be recognized by glucose transporters (GLUTs) on cancer cells. This could, in theory, mediate a targeted delivery mechanism. In vitro studies using cell lines with high expression of specific glucose transporters would be necessary to validate this hypothesis. Such studies would typically involve comparing the uptake of the conjugated nanocarriers in the target cells versus control cells with low receptor expression. While this is a promising area of investigation, specific experimental data for this compound in this context remains to be published in peer-reviewed literature.

Table 1: Theoretical Targeting Strategies for this compound Conjugated Nanocarriers

Targeting MoietyTarget Receptor/TransporterPotential Target Cell TypeRationale
GluconamideGlucose Transporters (GLUTs)Cancer CellsIncreased glucose metabolism in cancer cells may lead to enhanced uptake of glucose analogues.

Investigational Biological Activities in Model Systems (In Vitro)

The inherent chemical properties of this compound, particularly the presence of a reactive thiol group and a polyhydroxylated gluconamide chain, suggest potential roles in mitigating cellular stress and modulating biological pathways. In vitro model systems provide a crucial platform for the preliminary investigation of these potential activities.

Neuroprotective Mechanisms in Cell Culture Models (e.g., against metal-induced toxicity)

Heavy metal exposure is a significant environmental and health concern, as metals like lead, mercury, and cadmium can accumulate in the body and induce severe neurotoxicity. One of the primary mechanisms of metal-induced cell damage is the generation of reactive oxygen species (ROS), leading to oxidative stress. This oxidative stress can cause damage to lipids, proteins, and DNA, ultimately leading to neuronal cell death.

The thiol group in this compound is a key feature that suggests a potential neuroprotective role. Thiols are known to be effective metal chelators, binding to heavy metal ions and preventing them from participating in redox reactions that generate ROS. Furthermore, thiols can directly scavenge free radicals. In cell culture models of metal-induced neurotoxicity, the introduction of a chelating agent can significantly reduce cell death. For instance, in neuronal cell lines exposed to toxic levels of metals, the neuroprotective effect of a compound like this compound could be assessed by measuring cell viability, levels of intracellular ROS, and markers of apoptosis. While this is a strong theoretical basis for its use, specific studies on the neuroprotective effects of this compound against metal-induced toxicity in cell culture are needed to confirm this potential.

Table 2: Potential Mechanisms of Neuroprotection by this compound in Metal-Induced Toxicity Models

Protective MechanismRole of this compoundExpected Outcome in Cell Culture
Metal ChelationThe thiol group can bind to heavy metal ions.Reduced intracellular concentration of free metal ions; decreased ROS production.
Direct Antioxidant ActivityThe thiol group can donate a hydrogen atom to neutralize free radicals.Reduced levels of oxidative stress markers (e.g., lipid peroxidation).
Support of Endogenous Antioxidant SystemsMay interact with or support the glutathione (B108866) system.Maintenance of cellular redox balance; increased cell survival.

Antioxidant Properties in Cellular Assays

The antioxidant capacity of a compound is its ability to neutralize free radicals and other reactive oxygen species, thereby preventing oxidative damage to cellular components. Various in vitro assays are commonly used to quantify this activity. These assays are generally based on the ability of the antioxidant to reduce a colored or fluorescent probe.

Commonly used antioxidant assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (Oxygen Radical Absorbance Capacity) assays. The thiol group in this compound is expected to confer significant antioxidant activity, as thiols are well-known radical scavengers. The CUPRAC (Cupric Ion Reducing Antioxidant Capacity) assay is particularly well-suited for measuring the antioxidant potential of thiol-containing compounds. In a typical cellular assay, cells would be exposed to an oxidizing agent to induce oxidative stress, and the ability of this compound to mitigate this stress would be quantified by measuring cell viability or specific markers of oxidative damage. The results of such assays would provide a quantitative measure of the antioxidant potency of this compound.

Table 3: Common Cellular Assays for Evaluating Antioxidant Properties

AssayPrincipleRelevance for this compound
DPPH Assay Measures the ability of an antioxidant to scavenge the stable DPPH radical.The thiol group is expected to show scavenging activity.
ABTS Assay Measures the reduction of the ABTS radical cation.The thiol group should be effective in reducing the radical.
ORAC Assay Measures the inhibition of peroxyl radical-induced oxidation.Evaluates the classic hydrogen atom transfer mechanism of antioxidants.
CUPRAC Assay Measures the reduction of Cu(II) to Cu(I) by antioxidants.Particularly suitable for quantifying the antioxidant capacity of thiols.

Modulation of Cell Signaling Pathways (if mediated by thiol-based or gluconamide interactions)

Furthermore, the gluconamide moiety could potentially interact with signaling pathways related to glucose metabolism and energy sensing, such as the AMPK pathway. However, such interactions are highly speculative without direct experimental evidence. Investigating the effect of this compound on these pathways would involve treating cells with the compound and then using techniques like Western blotting or qPCR to measure changes in the phosphorylation status or expression levels of key signaling proteins. Understanding these interactions could provide deeper insights into the compound's biological effects and therapeutic potential.

Table 4: Potential Cell Signaling Pathways Modulated by this compound

Signaling PathwayPotential Interaction MechanismPotential Downstream Effects
Keap1-Nrf2 Pathway Thiol group may interact with cysteine residues on Keap1 or alter cellular redox state.Upregulation of antioxidant and detoxification genes.
AMPK Pathway Gluconamide moiety may be recognized as a glucose analogue, affecting cellular energy status.Modulation of cellular metabolism and growth.
NF-κB Pathway Redox-sensitive pathway that can be influenced by changes in intracellular ROS levels.Altered inflammatory and immune responses.

Future Research Trajectories and Methodological Innovations

Development of Next-Generation N-(2-Mercaptoethyl)gluconamide Analogs

The structural framework of this compound offers a versatile platform for the design of next-generation analogs. By systematically modifying its chemical structure, researchers can aim to optimize its physicochemical properties, biological activity, and target specificity.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to explore novel chemical space and improve the properties of a lead compound. nih.govnih.gov In the context of this compound, scaffold hopping would involve replacing its core gluconamide (B1216962) framework with a different chemical scaffold while maintaining the key pharmacophoric features, particularly the mercaptoethyl group. nih.gov This could lead to the discovery of analogs with improved synthetic accessibility or novel intellectual property positions.

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physical or chemical properties, with the goal of enhancing the molecule's efficacy or metabolic stability. nih.govu-strasbg.fr For instance, the thiol group (-SH) could be replaced with other hydrogen bond donors and acceptors. acs.org The interchange between hydroxyl and thiol groups is a classic example of bioisosteric replacement. acs.org Similarly, the amide linkage could be replaced with other bioisosteres to modulate the compound's stability and pharmacokinetic profile. The table below outlines potential bioisosteric replacements for key functional groups in this compound.

Functional GroupPotential Bioisosteric ReplacementsRationale for Replacement
Thiol (-SH)Hydroxyl (-OH), Amine (-NH2), TetrazoleTo modulate hydrogen bonding capacity, acidity, and metabolic stability. acs.org
Amide (-CONH-)Reverse Amide, Ester, Sulfonamide, 1,2,4-OxadiazoleTo alter hydrolytic stability, conformational preference, and hydrogen bonding patterns.
Gluconamide ScaffoldAcyclic polyols, Cyclohexane-based scaffolds, Piperidine derivativesTo explore new chemical space, improve synthetic tractability, and alter pharmacokinetic properties. nih.gov

Prodrug Strategies for Enhanced Delivery to Specific Research Compartments

To improve the delivery of this compound to specific cells or tissues for research purposes, prodrug strategies can be employed. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. In the case of this compound, the thiol group is a prime target for modification to create a prodrug. For example, creating a thioester or a disulfide bond that can be cleaved by intracellular enzymes like esterases or reductases would release the active thiol-containing compound within the target compartment. This approach can enhance bioavailability and reduce off-target effects. The introduction of a mercaptoethyl group has been explored in other contexts to create active groups for further conjugation, such as with maleimide (B117702) for nanoparticle formation. nih.govmdpi.com

High-Throughput Screening Methodologies for Mechanistic Discovery

High-throughput screening (HTS) is a crucial tool for rapidly assessing the biological activity of large numbers of compounds. nih.govximbio.com For this compound and its analogs, HTS assays can be developed to identify their molecular targets and elucidate their mechanisms of action. Fluorescence-based HTS assays, for instance, can be designed to detect the interaction of thiol-containing compounds with specific proteins or to monitor changes in cellular processes. nih.gov Such assays allow for the rapid identification of compounds that modulate the activity of cysteine-containing proteins. nih.govximbio.com However, it is important to be aware of pan-assay interference compounds (PAINS) that can lead to false-positive results in HTS campaigns. ncsu.edu

Integration of Omics Technologies to Elucidate System-Wide Effects

To gain a holistic understanding of the biological effects of this compound, the integration of omics technologies is essential. researchgate.netbiobide.com These technologies allow for the comprehensive analysis of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) in a biological system.

Proteomics: Can identify the proteins that directly interact with this compound or whose expression levels are altered upon treatment. This can reveal the compound's primary targets and affected cellular pathways. teknoscienze.comnih.gov

Metabolomics: Can analyze changes in the cellular metabolome in response to the compound, providing insights into its effects on metabolic pathways. teknoscienze.com

Transcriptomics: Can measure changes in gene expression, offering a broad view of the cellular response to this compound. researchgate.net

By integrating data from these different omics levels, researchers can construct a comprehensive picture of the compound's system-wide effects and identify key pathways and networks it modulates. teknoscienze.com

Application of Advanced Imaging Techniques for Subcellular Dynamics

Advanced imaging techniques are critical for visualizing the subcellular localization and dynamic behavior of this compound and its analogs in real-time. Super-resolution microscopy techniques, such as stimulated emission depletion (STED) microscopy and photoactivated localization microscopy (PALM), can overcome the diffraction limit of light, enabling the visualization of molecular interactions at the nanoscale. Furthermore, light-sheet fluorescence microscopy (LSFM) is a powerful tool for imaging cellular and subcellular dynamics in living organisms over extended periods with minimal phototoxicity. nih.govnih.gov Combining these techniques with fluorescently labeled analogs of this compound would allow researchers to track its uptake, distribution, and interaction with subcellular structures, providing invaluable insights into its mechanism of action. biologists.combiorxiv.orgresearchgate.net

Collaborative and Interdisciplinary Research Frameworks

The multifaceted nature of research on this compound necessitates a collaborative and interdisciplinary approach. utb.cz Bringing together experts from various fields, including medicinal chemistry, chemical biology, cell biology, computational modeling, and pharmacology, will be crucial for accelerating progress. Such collaborations can foster innovation, for example, by combining computational predictions of analog activity with experimental validation, or by integrating data from different analytical platforms to build comprehensive models of the compound's biological effects.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-(2-Mercaptoethyl)gluconamide, and how can researchers optimize reaction conditions for purity?

  • Methodological Answer : Synthesis typically involves coupling gluconic acid derivatives with 2-mercaptoethylamine under controlled pH and temperature. A patent application (EP-A-0 354 835) describes using carbodiimide-based coupling agents to form the amide bond, with purification via silica gel chromatography . Optimization can be achieved by monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to gluconic acid). Purity validation requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantifying residual reactants .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • Structural Confirmation : Use 1^1H and 13^13C NMR to verify the amide bond formation and thiol group integrity. Mass spectrometry (MS) with electrospray ionization (ESI) provides molecular weight validation .
  • Stability Analysis : Perform thermogravimetric analysis (TGA) to assess thermal decomposition and dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. Redox stability can be tested via cyclic voltammetry to evaluate thiol group reactivity .

Advanced Research Questions

Q. How does this compound interact with fluorinated polymers in nanocomposites, and what experimental parameters influence surface properties?

  • Methodological Answer : In sol-gel synthesis, this compound acts as a co-condensing agent with fluorinated vinyltrimethoxysilane oligomers. Key parameters include:

  • Alkaline pH (8–10) : Ensures efficient hydrolysis and condensation.
  • Molar Ratio (1:2 gluconamide:fluoro-oligomer) : Balances hydrophilic (gluconamide) and hydrophobic (fluoroalkyl) domains.
  • Post-treatment : Annealing at 120°C enhances crosslinking, leading to superhydrophobic surfaces (contact angle >150°). Characterization via X-ray photoelectron spectroscopy (XPS) confirms surface composition, while atomic force microscopy (AFM) maps topography .

Q. What role does this compound play in modifying mesoporous silica for hydrogen peroxide adsorption, and how can adsorption efficiency be quantified?

  • Methodological Answer : When grafted onto MSU-H silica via triethoxysilyl groups, the gluconamide’s hydroxyl groups form hydrogen bonds with H2_2O2_2. To quantify adsorption:

  • Batch Experiments : Expose functionalized silica to H2_2O2_2 solutions (0.1–1.0 M) at 25°C.
  • Titration : Use potassium permanganate titration to measure unadsorbed H2_2O2_2.
  • Isotherm Modeling : Fit data to Langmuir or Freundlich models to determine maximum adsorption capacity (reported up to 120 mg/g). Surface coverage is validated via Brunauer-Emmett-Teller (BET) analysis .

Q. How can researchers resolve contradictions in structure-activity relationships (SAR) when this compound is used in redox-sensitive applications?

  • Methodological Answer : Contradictions often arise from thiol group oxidation states. Strategies include:

  • Controlled Oxidation : Use Ellman’s assay to quantify free thiols versus disulfides.
  • Comparative Studies : Test analogs (e.g., N-(3-mercaptopropyl)gluconamide) to isolate steric/electronic effects.
  • Computational Modeling : Density functional theory (DFT) calculates redox potentials and predicts reactivity trends. Experimental validation via cyclic voltammetry correlates theoretical and observed potentials .

Methodological Design & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in studies involving this compound’s bioactivity?

  • Methodological Answer :

  • Non-linear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to determine EC50_{50} values.
  • ANOVA with Tukey’s Test : Compare means across multiple concentrations or treatment groups.
  • Principal Component Analysis (PCA) : Identify key variables (e.g., pH, concentration) influencing bioactivity. Software like R or GraphPad Prism is essential for reproducibility .

Q. How should researchers design experiments to assess the environmental impact of this compound degradation byproducts?

  • Methodological Answer :

  • Aerobic/Anaerobic Degradation : Incubate the compound in soil/water matrices under controlled O2_2 levels.
  • LC-MS/MS Analysis : Track degradation intermediates (e.g., gluconic acid, ethyl disulfide).
  • Ecototoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity. Follow OECD Test Guidelines 201/202 for standardized protocols .

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